![molecular formula C11H9NO3 B1268783 5-(4-Methylphenyl)isoxazole-3-carboxylic acid CAS No. 33282-21-2](/img/structure/B1268783.png)
5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is primarily researched for its potential as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives of this compound exhibit significant activity against inflammation-related pathways, making them candidates for the development of new pain relief medications .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of isoxazole compounds, including this compound, displayed broad-spectrum antimicrobial activity. Specifically, certain synthesized derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . This suggests a promising avenue for developing new antimicrobial agents.
Biochemical Research
Neurobiology Applications
In biochemical research, this compound is utilized to study neurotransmitter activity and other biochemical pathways. Its ability to influence neurobiological processes makes it a useful tool for understanding complex neurological conditions and developing targeted therapies .
Agricultural Chemistry
Plant Growth Regulation
Research has explored the efficacy of this compound as a plant growth regulator. It has shown potential in enhancing crop yields and improving resistance to pests, which could lead to more sustainable agricultural practices .
Material Science
Development of Novel Polymers
The unique structural properties of this compound allow it to be used in the synthesis of novel polymers and coatings. These materials can possess specific thermal and mechanical properties suitable for various industrial applications .
Analytical Chemistry
Standardization in Analytical Methods
This compound can serve as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds across different samples. Its reliability in various analytical techniques makes it an essential component in research laboratories .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Methyl-4-isoxazolecarbonyl chloride
Uniqueness
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
5-(4-Methylphenyl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against various bacterial strains. For instance, some isoxazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness .
Enzyme Inhibition
Isoxazole derivatives are also recognized for their ability to inhibit key enzymes. Research indicates that similar compounds can act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are clinically significant for treating conditions like gout and hyperuricemia. Although specific studies on this compound are lacking, the structural similarities suggest potential as an XO inhibitor .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole compounds often correlates with their structural features. The presence of substituents on the phenyl ring can significantly influence their lipophilicity and, consequently, their biological efficacy. For example, modifications that enhance hydrophobic interactions tend to improve enzyme inhibition potency .
Case Studies
- Antitubercular Activity : Research has shown that certain isoxazole derivatives exhibit substantial antitubercular activity. A study highlighted that compounds with specific substitutions on the isoxazole ring demonstrated up to 72% inhibition against Mycobacterium tuberculosis . This suggests that this compound could potentially be evaluated for similar activity.
- Xanthine Oxidase Inhibition : A related study synthesized various isoxazole derivatives and evaluated their inhibitory effects on XO. The findings indicated that certain structural modifications led to enhanced inhibitory activity compared to traditional drugs like allopurinol . This reinforces the need for further exploration of this compound in this context.
Research Findings Summary Table
Properties
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNRVJWVNUYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359585 | |
Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-21-2 | |
Record name | 5-(4-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Methylphenyl)isoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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